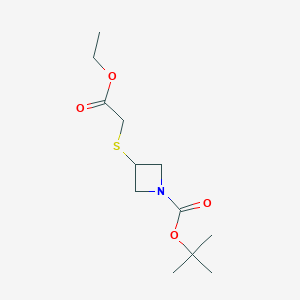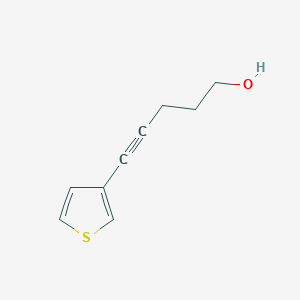
5-(3-Thienyl)-4-pentyne-1-ol
Vue d'ensemble
Description
“5-(3-Thienyl)-4-pentyne-1-ol” is a compound that contains a thiophene ring, an alkyne group, and an alcohol group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The alkyne group consists of a carbon-carbon triple bond, and the alcohol group contains a hydroxyl (-OH) group.
Synthesis Analysis
While specific synthesis methods for “5-(3-Thienyl)-4-pentyne-1-ol” are not available, thiophene derivatives can be synthesized through various methods, including the reaction of organometallic reagents with boranes . Additionally, 1,3,4-thiadiazole derivatives, which are structurally similar to thiophenes, can be synthesized by the reaction of hydrazonoyl halides with 2-[(methylthio)carbonthioyl]hydrazones .
Molecular Structure Analysis
The molecular structure of “5-(3-Thienyl)-4-pentyne-1-ol” would be expected to have planar geometry around the thiophene ring, similar to benzene . The alkyne group would introduce linearity to the molecule, and the alcohol group could participate in hydrogen bonding .
Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of reactions, including oxidation, alkylation, and desulfurization . Alkynes can undergo addition reactions, and alcohols can undergo reactions such as dehydration and oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3-Thienyl)-4-pentyne-1-ol” would be influenced by its functional groups. Thiophenes are typically colorless liquids with a benzene-like odor . Alkynes have weak van der Waals forces, leading to low boiling points, and alcohols have higher boiling points due to their ability to form hydrogen bonds .
Applications De Recherche Scientifique
Catalytic Reactions
5-(3-Thienyl)-4-pentyne-1-ol and related compounds have been explored in various catalytic reactions. For instance, intramolecular hydroalkoxylation and hydroamination of alkynes, a process relevant to 5-(3-Thienyl)-4-pentyne-1-ol, have been catalyzed by Cu(I) complexes supported by N-heterocyclic carbene ligands. This process is key in forming five- or six-membered rings with exocyclic methylene groups for ether products and exocyclic methyl groups for imine products (Pouy et al., 2012).
Cyclization Studies
The compound has been utilized in various cyclization studies. For example, solvent-assisted mechanistic routes have been explored for the cycloisomerization of 4-pentyn-1-ol, a compound structurally similar to 5-(3-Thienyl)-4-pentyne-1-ol. These studies provide insights into the reaction mechanisms and potential applications in synthesizing complex organic molecules (Sordo et al., 2005).
Steroid-like Molecule Synthesis
There has been research into synthesizing thiophene-containing steroid-like molecules, which is relevant to the study of 5-(3-Thienyl)-4-pentyne-1-ol. These studies involve olefinic cyclization reactions and are crucial in understanding the potential of these compounds in synthesizing steroid analogs (Corvers et al., 1977).
Crystal Structure and Electroconductivity
The crystal structure and electroconductivity of related compounds, such as polyacetylene derivatives, have been explored. This research is important for understanding the material properties of these compounds and their potential applications in electronics and materials science (Kuroda et al., 2002).
Mécanisme D'action
Orientations Futures
The future directions for “5-(3-Thienyl)-4-pentyne-1-ol” would depend on its potential applications. Thiophene derivatives have been used in a wide range of applications, including in the development of luminescent metal–organic frameworks , and in the synthesis of novel thiazole, pyranothiazole, thiazolo .
Propriétés
IUPAC Name |
5-thiophen-3-ylpent-4-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-6-3-1-2-4-9-5-7-11-8-9/h5,7-8,10H,1,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNZAVXFEFXBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C#CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Thienyl)-4-pentyne-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



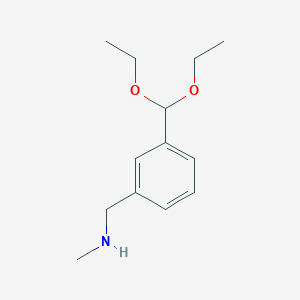
![2-(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1474310.png)
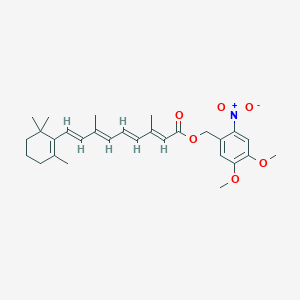
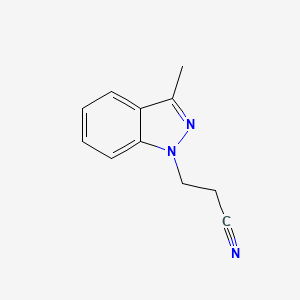
![[1-[(1-Methylpyrrol-2-yl)methyl]-4-piperidyl]methanamine](/img/structure/B1474316.png)
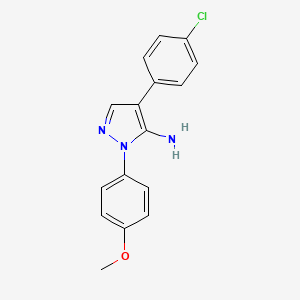
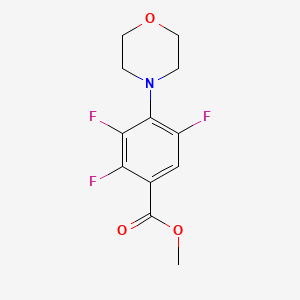
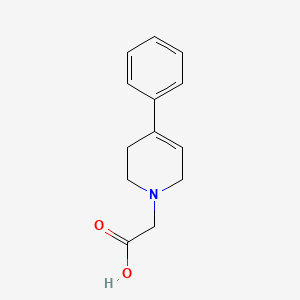

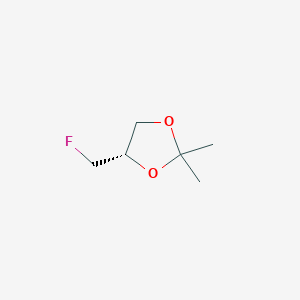
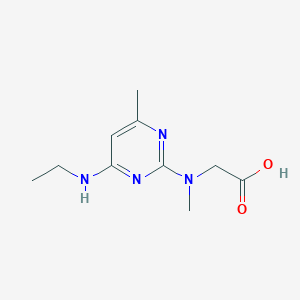
![5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol](/img/structure/B1474328.png)
![5-(1-tert-Butyl-2-methyl-1H-benzo-[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1474329.png)
